2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid is a complex organic compound that features a quinoline moiety Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the Enone System: The enone system (3-oxoprop-1-enyl) can be introduced through aldol condensation reactions involving appropriate aldehydes and ketones.
Coupling with the Phenoxy Group: The final step involves coupling the quinoline derivative with the phenoxy group, which can be achieved through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and enone moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the enone system using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of quinoline N-oxides and carboxylic acids.
Reduction: Formation of alcohols and saturated ketones.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.
Biology
Antimicrobial Activity: Quinoline derivatives are known for their antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.
Anticancer Research: The compound may exhibit anticancer activity by interacting with specific molecular targets in cancer cells.
Medicine
Drug Development: The compound can be explored for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.
Industry
Material Science: Quinoline derivatives are used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of microorganisms and cancer cells. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
2-Methylquinoline: A methylated derivative with distinct chemical properties.
4-Hydroxyquinoline: Known for its antimicrobial activity.
Uniqueness
2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid is unique due to its complex structure, which combines a quinoline moiety with an enone system and a phenoxy group. This combination enhances its potential biological activities and makes it a valuable compound for scientific research.
Properties
Molecular Formula |
C25H25NO5 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C25H25NO5/c1-15-12-17(13-16(2)22(15)31-25(3,4)24(28)29)10-11-21(27)19-14-18-8-6-7-9-20(18)26-23(19)30-5/h6-14H,1-5H3,(H,28,29)/b11-10+ |
InChI Key |
WKIFJBLRQMGCTO-ZHACJKMWSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)/C=C/C(=O)C2=CC3=CC=CC=C3N=C2OC |
Canonical SMILES |
CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)C=CC(=O)C2=CC3=CC=CC=C3N=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.